molecular formula C26H31N3O5S B2855068 Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate CAS No. 1189977-17-0

Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

Cat. No. B2855068
CAS RN: 1189977-17-0
M. Wt: 497.61
InChI Key: AKQPNWONTLRXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, including derivatives similar to the specified compound, to evaluate their potential as antimicrobial agents. Their research demonstrated that these newly synthesized compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, highlighting their potential in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

HIV Entry Inhibition

Watson et al. (2005) investigated the mechanism of action of 873140, a compound structurally related to Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate, as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This study provided insights into the receptor-based mechanism of this compound, showcasing its potential in HIV-1 treatment by blocking the CCR5 receptor, crucial for HIV entry into cells (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Dual Angiotensin II and Endothelin A Receptor Antagonism

Murugesan et al. (2002) explored the design and discovery of N-isoxazolyl biphenylsulfonamides, sharing structural similarities with Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate, as potent dual antagonists of both AT(1) and ET(A) receptors. Their findings suggest a novel approach to treating hypertension by combining the structural elements of the compound with those of known AT(1) antagonists, indicating its potential application in cardiovascular disease management (Murugesan et al., 2002).

Structural and Molecular Characterization

Xing and Nan (2005) conducted a study on N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound related to Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate, focusing on its molecular and crystal structure. This research contributes to understanding the structural characteristics and potential applications of such compounds in various scientific domains (Xing & Nan, 2005).

Anti-Juvenile Hormone Activity

Kuwano et al. (2008) investigated Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity, indicating their potential use in pest control and insect growth regulation. Their findings show that these compounds induce precocious metamorphosis in the silkworm Bombyx mori, suggesting their application in developing novel insect control strategies (Kuwano, Fujita, Furuta, & Yamada, 2008).

properties

IUPAC Name

ethyl 4-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-5-34-24(31)19-8-12-21(13-9-19)35(32,33)29-16-14-26(15-17-29)27-22(23(30)28-26)18-6-10-20(11-7-18)25(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQPNWONTLRXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate

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